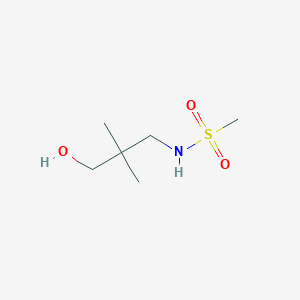

N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3S/c1-6(2,5-8)4-7-11(3,9)10/h7-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYGFODWEPYYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 3-hydroxy-2,2-dimethylpropan-1-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide is an organic compound with the molecular formula and a molecular weight of 181.26 g/mol. It features a sulfonamide functional group attached to a hydroxyalkyl chain, specifically a 3-hydroxy-2,2-dimethylpropyl group. This compound is characterized by its solubility in polar solvents and is often used in various chemical applications due to its unique structure that combines both hydroxyl and sulfonamide functionalities.

Scientific Research Applications

N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide has a wide range of applications in scientific research:

- Chemistry It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Biology The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

- Industry It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

- Pharmaceuticals Due to its potential antibacterial properties, it may be developed into pharmaceutical agents targeting bacterial infections. It can be purchased as a reference standard for pharmaceutical testing.

The biological activity of N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide primarily involves its interaction with specific enzymes and receptors. The methanesulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of target proteins, which may lead to the inhibition of enzyme activity by occupying their active sites or altering their conformation. The hydroxyl group may enhance binding affinity through additional hydrogen bonding interactions, as well.

Enzyme Inhibition Studies

Research has indicated that N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide can act as an inhibitor for various enzymes involved in metabolic pathways. Studies have shown its potential to inhibit enzymes related to bacterial virulence factors, which could be leveraged in developing new antimicrobial agents.

Cellular Assays

In vitro assays have demonstrated that N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide exhibits significant activity against certain cell lines. For example, it has been evaluated for cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation.

Case Study 1: Antimicrobial Activity

A study explored the efficacy of N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide against Escherichia coli strains expressing type III secretion systems (T3SS). The compound was found to reduce the secretion of virulence factors significantly, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Enzyme Interaction

Another research effort focused on the compound's interaction with serine proteases. The findings revealed that the compound could effectively inhibit these enzymes at micromolar concentrations, suggesting its utility in modulating protease activity in various biological contexts.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the binding affinity of the compound to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide and related compounds:

| Compound Name | CAS/Identifier | Key Functional Groups | Structural Features | Primary Applications |

|---|---|---|---|---|

| N-(3-Hydroxy-2,2-dimethylpropyl)methanesulfonamide | 939900-50-2 | Methanesulfonamide, tertiary alcohol | Branched dimethylpropyl chain | Pharmaceutical intermediates |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Not provided | Benzamide, secondary alcohol | Shorter ethyl chain with methylbenzamide | Metal-catalyzed C–H bond activation |

| N-[(2R)-2-hydroxypropyl]methanesulfonamide | 1568005-21-9 | Methanesulfonamide, secondary alcohol | Linear propyl chain, stereochemistry (R) | R&D applications (undisclosed) |

| PBT derivatives (e.g., Compound 5a) | Not provided | Phenanthrene, prolinol, methoxy groups | Aromatic core with multiple substituents | Cytotoxic agents (e.g., lung cancer) |

Reactivity and Electronic Effects

- Methanesulfonamide vs. Benzamide : The target compound’s methanesulfonamide group is strongly electron-withdrawing, enhancing acidity at the N–H bond compared to the benzamide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This difference may influence hydrogen-bonding capabilities and metal coordination behavior.

Physicochemical Properties

- Solubility : The branched dimethylpropyl chain likely increases lipophilicity compared to linear hydroxypropyl analogues, affecting membrane permeability in pharmaceutical contexts .

- Thermal Stability : Sulfonamides generally exhibit higher thermal stability than benzamides due to stronger S=O bonds, though experimental data for these specific compounds is unavailable .

Biological Activity

N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide is a compound that has garnered attention in various fields of biological and chemical research due to its unique structural properties and potential applications. This article delves into its biological activity, examining its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide features a methanesulfonamide group attached to a hydroxyalkyl chain. The presence of the hydroxyl group enhances its solubility and reactivity, allowing it to participate in various biochemical interactions.

The biological activity of N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide primarily involves its interaction with specific enzymes and receptors. The methanesulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of target proteins. This interaction may lead to:

- Inhibition of Enzyme Activity : The compound can inhibit enzymes by occupying their active sites or altering their conformation.

- Modulation of Protein-Ligand Binding : The hydroxyl group may enhance binding affinity through additional hydrogen bonding interactions.

1. Enzyme Inhibition Studies

Research has indicated that N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown its potential to inhibit enzymes related to bacterial virulence factors, which could be leveraged in developing new antimicrobial agents.

2. Cellular Assays

In vitro assays have demonstrated that this compound exhibits significant activity against certain cell lines. For example, it has been evaluated for cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation.

Case Study 1: Antimicrobial Activity

A study explored the efficacy of N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide against Escherichia coli strains expressing type III secretion systems (T3SS). The compound was found to reduce the secretion of virulence factors significantly, indicating its potential as a therapeutic agent against bacterial infections.

Case Study 2: Enzyme Interaction

Another research effort focused on the compound's interaction with serine proteases. The findings revealed that the compound could effectively inhibit these enzymes at micromolar concentrations, suggesting its utility in modulating protease activity in various biological contexts.

Comparative Analysis

To better understand the unique properties of N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-hydroxyethyl)methanesulfonamide | Ethanol-based hydroxyl group | Moderate enzyme inhibition |

| N-(3-hydroxypropyl)methanesulfonamide | Propanol-based hydroxyl group | Similar enzyme inhibition but lower potency |

| N-(4-hydroxybutyl)methanesulfonamide | Butanol-based hydroxyl group | Weak interaction with target proteins |

This table illustrates how variations in the alkyl chain length and structure can influence the biological activity and reactivity of methanesulfonamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.